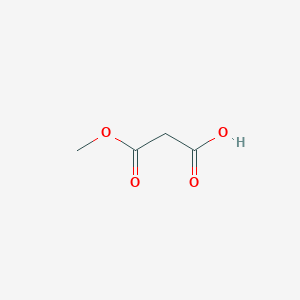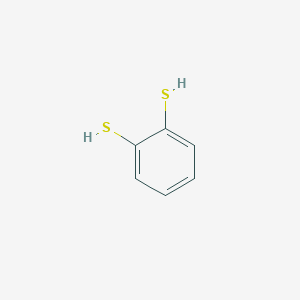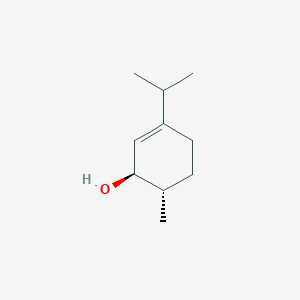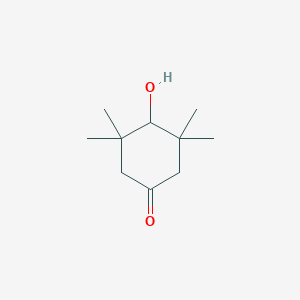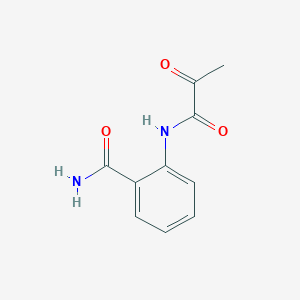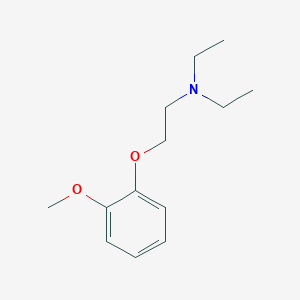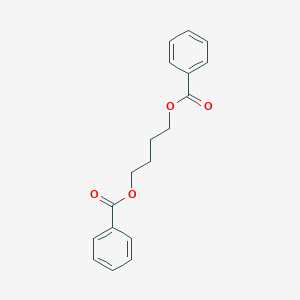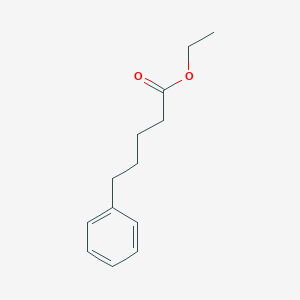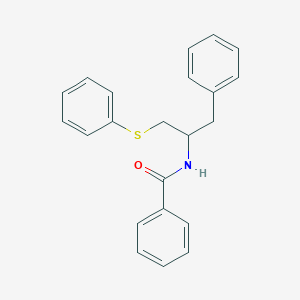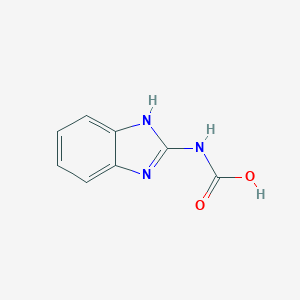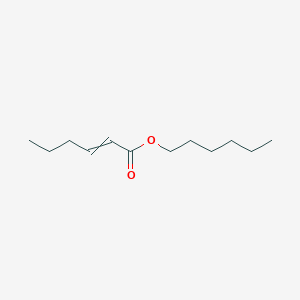
Hexyl hex-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexyl hex-2-enoate is a chemical compound that belongs to the ester family. It is commonly used in the fragrance and flavor industry. Hexyl hex-2-enoate has a fruity, floral, and sweet aroma, which makes it a popular choice in perfumes, soaps, and other personal care products.
Mecanismo De Acción
The mechanism of action of hexyl hex-2-enoate is not fully understood. However, it is believed that the compound interacts with olfactory receptors in the nose, which leads to the perception of a fruity, floral, and sweet aroma. Hexyl hex-2-enoate may also have an effect on the central nervous system, which can lead to a calming or relaxing effect.
Efectos Bioquímicos Y Fisiológicos
Hexyl hex-2-enoate has been shown to have antioxidant and antimicrobial properties. It may also have a calming or relaxing effect on the central nervous system. However, more research is needed to fully understand the biochemical and physiological effects of hexyl hex-2-enoate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Hexyl hex-2-enoate is a relatively simple compound to synthesize, which makes it a popular choice for lab experiments. It is also relatively inexpensive and widely available. However, hexyl hex-2-enoate has limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are many potential future directions for research on hexyl hex-2-enoate. One area of interest is the use of hexyl hex-2-enoate as a natural preservative in food products. Another area of interest is the potential use of hexyl hex-2-enoate in the treatment of anxiety and other mental health disorders. Further research is needed to fully understand the potential applications of hexyl hex-2-enoate in these areas.
Métodos De Síntesis
Hexyl hex-2-enoate can be synthesized through the reaction of hexanol and hex-2-enoic acid in the presence of a catalyst. The reaction takes place under reflux conditions and produces hexyl hex-2-enoate as the main product. The yield of the reaction can be improved by using a higher concentration of reactants and optimizing the reaction conditions.
Aplicaciones Científicas De Investigación
Hexyl hex-2-enoate has been extensively studied for its applications in the fragrance and flavor industry. It is used as a flavoring agent in food products, such as chewing gum, candy, and baked goods. Hexyl hex-2-enoate is also used in the production of perfumes, soaps, and other personal care products. Scientific research has shown that hexyl hex-2-enoate has antimicrobial and antioxidant properties, which make it a potential candidate for use in the food industry.
Propiedades
Número CAS |
16930-97-5 |
|---|---|
Nombre del producto |
Hexyl hex-2-enoate |
Fórmula molecular |
C12H22O2 |
Peso molecular |
198.3 g/mol |
Nombre IUPAC |
hexyl hex-2-enoate |
InChI |
InChI=1S/C12H22O2/c1-3-5-7-9-11-14-12(13)10-8-6-4-2/h8,10H,3-7,9,11H2,1-2H3 |
Clave InChI |
NGQTTWDHJIMWOI-UHFFFAOYSA-N |
SMILES |
CCCCCCOC(=O)C=CCCC |
SMILES canónico |
CCCCCCOC(=O)C=CCCC |
Otros números CAS |
16930-97-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



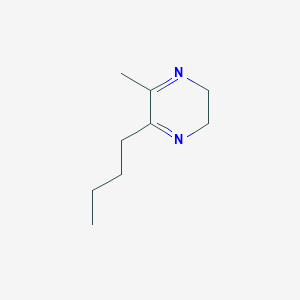
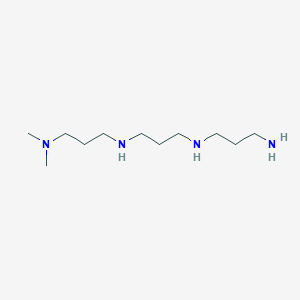
![4-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B97152.png)
![Benzo[b]thiophen-4-amine](/img/structure/B97154.png)
